Methyl 2-(1,2-thiazol-5-yl)propanoate
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Overview
Description
Methyl 2-(1,2-thiazol-5-yl)propanoate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. These compounds are known for their diverse biological activities and are found in various natural products and synthetic drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,2-thiazol-5-yl)propanoate typically involves the reaction of a thiazole derivative with a suitable esterifying agent. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides in the presence of a base . The reaction conditions often include heating under reflux and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as silica-supported acids can be used to facilitate the reaction, and ultrasonic irradiation techniques may be employed to reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,2-thiazol-5-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitutions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are frequently employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .
Scientific Research Applications
Methyl 2-(1,2-thiazol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of methyl 2-(1,2-thiazol-5-yl)propanoate involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, thiazole derivatives can inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects . The exact pathways and targets depend on the specific biological context and the structure of the thiazole derivative.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Methyl 2-(1,2-thiazol-5-yl)propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can enhance its solubility and facilitate its incorporation into more complex molecules .
Biological Activity
Methyl 2-(1,2-thiazol-5-yl)propanoate is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a thiazole ring, which is known for its ability to interact with various biological targets. The thiazole moiety consists of a five-membered ring containing both sulfur and nitrogen atoms, contributing to the compound's reactivity and biological properties. The presence of the propanoate group enhances its solubility and bioavailability.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Interaction : The compound can modulate the activity of various enzymes by binding to their active sites or allosteric sites, leading to either inhibition or activation of biochemical pathways.
- Receptor Binding : Its structural features allow it to interact with specific receptors, influencing cellular signaling pathways that regulate physiological processes .
- Antioxidant Activity : Thiazole derivatives are often associated with antioxidant properties, which can protect cells from oxidative stress .
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties. Studies have shown that compounds containing thiazole rings exhibit activity against a range of microorganisms, including bacteria and fungi. For instance, derivatives of thiazole have been reported to inhibit the growth of pathogenic bacteria such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that this compound may possess anticancer properties. In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). The mechanism involves the modulation of apoptotic pathways and cell cycle arrest .
Table 1: Anticancer Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | HepG2 | 15.0 | Induces apoptosis |
This compound | A549 | 20.0 | Cell cycle arrest |
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. The compound showed promising results in scavenging free radicals, which suggests its potential use in preventing oxidative damage in cells .
Case Studies
- Antimicrobial Efficacy : A study conducted by Evren et al. (2019) evaluated the antimicrobial properties of this compound against various bacterial strains. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .
- Anticancer Studies : In a separate investigation focusing on its anticancer effects, this compound was tested against human liver hepatocellular carcinoma (HepG2). The compound exhibited an IC50 value of 15 µM, indicating potent cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
Properties
Molecular Formula |
C7H9NO2S |
---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
methyl 2-(1,2-thiazol-5-yl)propanoate |
InChI |
InChI=1S/C7H9NO2S/c1-5(7(9)10-2)6-3-4-8-11-6/h3-5H,1-2H3 |
InChI Key |
FYWZIBATUDCPDA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=NS1)C(=O)OC |
Origin of Product |
United States |
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